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Compound of Interest

Compound Name: Fc 11a-2

Cat. No.: B607422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of FC-11, a Proteolysis Targeting Chimera

(PROTAC) designed to degrade Focal Adhesion Kinase (FAK), with other established FAK

inhibitors. The specificity of a targeted molecule is paramount for its efficacy and safety profile.

This document outlines the available experimental data to validate the specificity of FC-11 for

FAK and objectively compares its performance with alternative FAK-targeting compounds.

FAK Targeting Agents: A Comparative Overview
FC-11 is a highly potent FAK PROTAC degrader, composed of the FAK inhibitor PF-562271

linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This design leads to the targeted

degradation of FAK protein rather than just the inhibition of its kinase activity. The following

table summarizes the quantitative data for FC-11 and other well-characterized FAK inhibitors.
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Compound Type Target(s) Potency (FAK)
Key Off-
Targets

FC-11
PROTAC

Degrader
FAK

DC50: 40 - 370

pM (cell line

dependent)[1]

Slight

degradation of

Pyk2; does not

degrade known

off-targets of PF-

562271 (CDK1,

CDK2, CDK7,

FLT3)

PF-562271
Small Molecule

Inhibitor
FAK, Pyk2

IC50: 1.5 nM[2]

[3]

Pyk2 (IC50: 13

nM), some CDKs

(30-120 nM)[2]

Defactinib (VS-

6063)

Small Molecule

Inhibitor
FAK, Pyk2 IC50: 0.6 nM[4]

Pyk2 (IC50: 0.6

nM); >100-fold

selectivity over

other kinases[4]

VS-4718
Small Molecule

Inhibitor
FAK

IC50: 1.5 nM[5]

[6][7]

Flt3 (>50%

inhibition at 0.1

µM)

TAE226
Small Molecule

Inhibitor

FAK, IGF-1R,

Pyk2
IC50: 5.5 nM[8]

Pyk2 (IC50: 3.5

nM), InsR (IC50:

44 nM), IGF-1R

(IC50: 140 nM),

ALK, c-Met[8]

FAK Signaling Pathway

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.semanticscholar.org/paper/Defactinib-with-avutometinib-in-patients-with-solid-Banerjee-Krebs/a9c339ffb4b2797501370350a6f3eb542177db1b
https://www.medchemexpress.com/PF-562271.html
https://www.selleckchem.com/products/pf-562271.html
https://www.medchemexpress.com/PF-562271.html
https://www.tocris.com/products/defactinib_7305
https://www.tocris.com/products/defactinib_7305
https://scispace.com/pdf/initial-testing-of-vs-4718-a-novel-inhibitor-of-focal-jl7iyux49j.pdf
https://www.selleckchem.com/products/pnd-1186-vs-4718.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5578428/
https://www.selleckchem.com/products/nvp-tae226.html
https://www.selleckchem.com/products/nvp-tae226.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Integrins

FAK

Growth Factor
Receptors

pY397

Autophosphorylation

Grb2 p130Cas

Phosphorylates

Src

Recruits

PI3K

Recruits

Sos

Ras

Raf

MEK

ERK

Cell Proliferation

Akt

Cell Survival

Crk

Dock180

Rac

Cell Migration

Click to download full resolution via product page

Caption: Simplified FAK signaling pathway.
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Experimental Protocols for Specificity Validation
Accurate determination of a compound's specificity is crucial. The following are detailed

methodologies for key experiments used to validate the specificity of FAK-targeting molecules.

Experimental Workflow for FAK Inhibitor Specificity
Validation
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Caption: Workflow for validating FAK inhibitor specificity.
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Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FAK.

Protocol:

Reaction Setup: In a microplate, combine the purified FAK enzyme, a suitable substrate

(e.g., a synthetic peptide), and the test compound at various concentrations.

Initiation: Start the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a

system where ADP production is measured).

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a

defined period.

Termination: Stop the reaction, typically by adding a solution like EDTA or by spotting onto a

filter membrane.

Detection:

Radiometric: Quantify the incorporation of the radiolabel into the substrate using a

scintillation counter.

Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is

proportional to kinase activity, using a luciferase-based detection system.

Data Analysis: Determine the IC50 value, which is the concentration of the compound

required to inhibit 50% of the kinase activity.

Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses the binding of a compound to its target protein in a cellular environment by

measuring changes in the protein's thermal stability.

Protocol:

Cell Treatment: Treat intact cells with the test compound or vehicle control and incubate to

allow for compound entry and target binding.
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Heating: Heat the cell suspensions in a thermal cycler to a range of temperatures to induce

protein denaturation and aggregation.

Lysis: Lyse the cells to release the soluble proteins.

Separation: Separate the soluble protein fraction from the aggregated proteins by

centrifugation.

Detection: Analyze the amount of soluble FAK protein remaining at each temperature using

methods like Western blotting or ELISA.

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the

compound indicates target engagement and stabilization.

NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein in living cells using

Bioluminescence Resonance Energy Transfer (BRET).

Protocol:

Cell Preparation: Transfect cells with a vector expressing FAK fused to NanoLuc® luciferase.

Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to FAK to

the cells. Then, add the test compound at various concentrations. The test compound will

compete with the tracer for binding to the FAK-NanoLuc® fusion protein.

Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent reaction.

BRET Measurement: Measure the BRET signal. Energy is transferred from the NanoLuc®

luciferase to the fluorescent tracer when they are in close proximity (i.e., when the tracer is

bound to FAK).

Data Analysis: A decrease in the BRET signal with increasing concentrations of the test

compound indicates displacement of the tracer and engagement of the target by the

compound. This allows for the determination of the compound's intracellular affinity (IC50).[9]

[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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